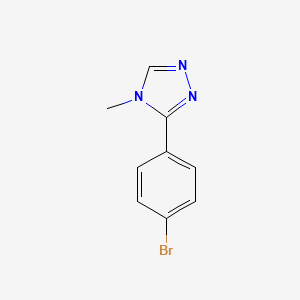

3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFOSWNDIGHBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250443-93-6 | |

| Record name | 3-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with methylhydrazine to form an intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound .

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted triazoles can be formed.

Oxidation Products: Oxidized derivatives of the triazole ring.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

Triazoles, including 3-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole, are recognized for their broad spectrum of biological activities. They have been studied extensively for their potential as:

- Antimicrobial Agents : Derivatives of 1,2,4-triazole have shown significant antimicrobial and antifungal properties. For instance, compounds with a triazole core demonstrated efficacy against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans . The presence of bromine in the phenyl ring enhances these activities by influencing the electronic properties of the molecule.

- Anticancer Agents : Research indicates that triazole derivatives can inhibit tumor growth and exhibit cytotoxic effects against cancer cell lines. The structural modifications in compounds like 3-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole can lead to enhanced activity against specific cancer types .

- Anti-inflammatory and Analgesic Properties : Some studies suggest that triazoles can act as anti-inflammatory agents by inhibiting pathways involved in inflammation. This property is particularly relevant in developing treatments for chronic inflammatory diseases .

Agrochemicals

The agricultural sector has also benefited from the application of triazole derivatives. They are used as:

- Fungicides : Triazoles are widely employed in agriculture as fungicides due to their ability to inhibit fungal growth. The compound's structure allows it to disrupt the synthesis of ergosterol, a vital component of fungal cell membranes .

- Herbicides : Certain derivatives exhibit herbicidal properties, making them useful for controlling unwanted vegetation in crop production .

Material Sciences

In material sciences, 3-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole has shown promise in:

- Nonlinear Optical (NLO) Applications : Recent studies have explored the nonlinear optical properties of triazole derivatives. These compounds can be utilized in photonic devices due to their ability to exhibit high second-order nonlinear optical responses. The synthesis of novel derivatives has been linked to enhanced NLO characteristics .

- Luminescent Materials : Triazoles have been investigated for their luminescent properties, which can be harnessed in developing new materials for sensors and light-emitting devices .

Table 1: Biological Activities of Triazole Derivatives

| Activity Type | Compound Example | Efficacy Description |

|---|---|---|

| Antimicrobial | 3-(4-Bromophenyl)-4-methyl-4H-triazole | Effective against Staphylococcus aureus |

| Antifungal | Various triazole derivatives | Significant inhibition of Candida albicans |

| Anticancer | Modified triazoles | Cytotoxic effects on cancer cell lines |

| Anti-inflammatory | Selected triazole compounds | Inhibition of inflammatory pathways |

Table 2: Applications in Agrochemicals

| Application Type | Compound Example | Use Case Description |

|---|---|---|

| Fungicide | Triazole-based fungicides | Control of fungal infections in crops |

| Herbicide | Triazole derivatives | Management of unwanted vegetation |

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key structural analogs differ in substituents at positions 3, 4, and 5 of the triazole ring, influencing their properties:

Antimicrobial Activity

- Thiophene and Halogen Substitution : Compounds like 3-(4-bromobenzyl)-4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole exhibit potent antimicrobial activity (80% yield, 80% inhibition in ). The thiophene moiety enhances π-π interactions with microbial enzymes.

- Methyl vs. Ethyl Groups : Methyl-substituted triazoles (e.g., target compound) show better metabolic stability than ethyl or butyl analogs, as longer chains increase lipophilicity but may reduce bioavailability .

Anticonvulsant and Antitumor Potential

- 4-(4-Alkoxybenzyl) Derivatives : Ethylphenyl and fluorobenzyl substituents (e.g., compound 9f in ) exhibit ED50 values as low as 19.5 mg/kg in anticonvulsant assays, surpassing some standard drugs.

- Thiol and Schiff Base Modifications : Thiol-containing triazoles (e.g., CP 55 in ) demonstrate cytotoxicity against cancer cells, with IC50 values <5 μM in some cases .

Physicochemical and Spectral Properties

Spectral Data Comparison

Solubility and Stability

- Methyl Substitution: Enhances solubility in polar solvents (e.g., DMSO, methanol) compared to ethyl or butyl analogs .

- Bromophenyl Group : Increases molecular weight and melting points (e.g., 210°C for compound 6d in vs. 157°C for ester derivatives).

Biological Activity

3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential as an antimicrobial, anticancer, and anti-inflammatory agent. The following sections explore its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives and methyl isocyanate. Various synthetic routes have been optimized to enhance yield and purity. The characterization of the compound is usually confirmed through spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have demonstrated activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole | 31.3 - 500 µg/mL | E. coli, Staphylococcus aureus, Candida albicans |

Research indicates that compounds similar to 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole exhibit MIC values comparable to established antibiotics like ampicillin and fluconazole .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively investigated. A study evaluating various triazole analogs found that certain derivatives exhibited significant growth inhibition in cancer cell lines. For example:

- SNB-75 CNS cancer cell line : Demonstrated a percent growth inhibition (PGI) of 41.25% at a concentration of for some compounds .

The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticancer properties .

Anti-inflammatory and Analgesic Properties

Triazoles are also recognized for their anti-inflammatory effects. Compounds with a triazole ring have been reported to inhibit pro-inflammatory cytokines and reduce pain in various models . The exact mechanisms often involve modulation of pathways associated with inflammation.

Case Studies

- Antimicrobial Efficacy : A comparative study on various triazole derivatives highlighted that 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole exhibited moderate antibacterial activity against E. coli and Staphylococcus aureus with an MIC range of 125–250 µg/mL .

- Anticancer Research : In a recent investigation involving triazole derivatives against multiple cancer cell lines, compounds closely related to 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole showed promising results with significant growth inhibition rates in specific lines .

Q & A

Basic: What are optimized synthetic routes for 3-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole?

Methodological Answer:

The compound can be synthesized via cyclocondensation of substituted hydrazides with carbonyl derivatives. A typical approach involves refluxing 4-bromophenylacetic acid hydrazide with methyl isothiocyanate in dimethyl sulfoxide (DMSO) under nitrogen, followed by acid-catalyzed cyclization . Purification via recrystallization (water-ethanol mixtures) yields the product with ~65% efficiency. Alternative routes include Suzuki cross-coupling to introduce the bromophenyl group post-triazole ring formation, using palladium catalysts and toluene as a solvent .

Basic: What characterization techniques are critical for confirming its structure?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Resolve bond lengths/angles (e.g., C-Br: ~1.89 Å, triazole ring planarity) using SHELX for refinement .

- NMR : Confirm substituent positions (e.g., 4-methyl group at δ ~3.2 ppm in H NMR; aromatic protons at δ ~7.5–8.0 ppm) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 268) and fragmentation patterns .

Advanced: How to resolve discrepancies in crystallographic data vs. computational models?

Methodological Answer:

Discrepancies in bond lengths or torsional angles (e.g., triazole ring distortion) may arise from crystal packing effects. Validate using:

- DFT calculations : Compare optimized geometries (B3LYP/6-31G* basis set) with experimental data from SHELX-refined structures .

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., Br···H contacts) influencing crystal symmetry .

- Twinned data refinement : Apply SHELXL for high-resolution datasets to correct for pseudo-merohedral twinning .

Advanced: What strategies optimize its bioactivity in antimicrobial assays?

Methodological Answer:

Enhance activity via:

- Substituent modulation : Replace 4-methyl with thioalkyl groups to improve membrane permeability (e.g., 5-((3-phenylpropyl)thio) derivatives) .

- SAR studies : Compare IC values against Gram-positive bacteria (e.g., S. aureus) to identify critical substituents (e.g., bromophenyl enhances lipophilicity) .

- Docking simulations : Use AutoDock Vina to predict binding to bacterial enoyl-ACP reductase (FabI), correlating with experimental MIC values .

Basic: How to determine physicochemical properties (LogP, solubility) experimentally?

Methodological Answer:

- LogP : Measure via shake-flask method (octanol/water partitioning) or HPLC retention time calibration (C18 column, acetonitrile-water mobile phase) .

- Solubility : Use gravimetric analysis in DMSO/PBS buffers (pH 7.4) at 25°C. For low solubility, employ co-solvents (e.g., 10% Tween-80) .

- Thermal stability : TGA/DSC to assess decomposition points (e.g., melting ~140–143°C) .

Advanced: How to analyze contradictory results in biological activity across studies?

Methodological Answer:

Contradictions (e.g., variable antifungal IC) may stem from:

- Assay conditions : Standardize inoculum size (e.g., 1×10 CFU/mL) and incubation time (24–48 hrs) .

- Resistance mechanisms : Test against efflux pump-deficient strains (e.g., C. albicans ΔCDR1) to isolate target-specific effects .

- Metabolic stability : Pre-incubate compound with liver microsomes to assess CYP450-mediated degradation .

Advanced: What computational methods predict its reactivity in cross-coupling reactions?

Methodological Answer:

- Fukui indices : Calculate using Gaussian09 to identify nucleophilic/electrophilic sites (e.g., C-5 position on triazole for Suzuki coupling) .

- Transition state modeling : Simulate Pd(0)-mediated oxidative addition with 4-bromophenyl using QM/MM (e.g., ONIOM method) .

- Solvent effects : Compare toluene vs. DMF in COSMO-RS models to optimize reaction yields (>80%) .

Basic: How to validate purity for pharmacological studies?

Methodological Answer:

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 20 min) to confirm ≥95% purity; monitor UV absorption at 254 nm .

- Elemental analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., CHBrN: C 47.8%, H 3.5%) .

- TLC : Spot on silica gel 60 F (eluent: ethyl acetate/hexane 1:1); visualize under UV/iodine vapor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.